molecular formula C23H26N2O7S B2596931 Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866865-03-4

Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2596931
CAS No.: 866865-03-4
M. Wt: 474.53
InChI Key: GXVVPMFJVXMIKF-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O7S and its molecular weight is 474.53. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

A study by Dhandapani et al. (2017) explored the nonlinear optical organic crystal of a closely related compound, focusing on its synthesis, crystal growth, and structural evaluation through X-ray diffraction, FT-IR, FT-Raman, and NMR spectra analyses. The study highlighted the compound's promising nonlinear optical response, suggesting potential applications in optical technologies (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Catalyst- and Solvent-Free Synthesis

Harikrishnan et al. (2013) reported a microwave-mediated, catalyst- and solvent-free regioselective synthesis of a series of novel tetrahydropyrimidines, highlighting an efficient and eco-friendly approach to synthesizing such compounds. This method could offer a sustainable pathway for producing similar chemical entities (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

Antimicrobial Activity

Nikalje et al. (2017) and Sarvaiya et al. (2019) have synthesized and evaluated the antimicrobial activity of tetrahydropyrimidine derivatives, suggesting their potential as antibacterial and antifungal agents. These studies demonstrate the compound's relevance in medicinal chemistry, particularly in developing new antimicrobial agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017); (Sarvaiya, Gulati, & Patel, 2019).

Crystal Structure and Cytotoxic Activity

Stolarczyk et al. (2018) conducted synthesis, crystal structure analysis, and cytotoxic activity evaluation of novel 5-methyl-4-thiopyrimidine derivatives. This research contributes to understanding the structural features that influence biological activity and potential therapeutic applications (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).

Physicochemical Properties and Complex Formation

Research by Chekanova et al. (2014) on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates delves into their acid-base properties, solubility, chemical stability, and complex formation with metals. These findings may find applications in the development of new materials and chemical sensors (Chekanova, Manylova, Pavlov, El’chishcheva, & Kandakova, 2014).

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7S/c1-5-32-22(26)20-18(13-33(28,29)16-9-6-14(2)7-10-16)24-23(27)25-21(20)17-12-15(30-3)8-11-19(17)31-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVVPMFJVXMIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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